N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine
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Overview
Description
N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine in the presence of a base such as potassium carbonate.
Ethylation: The final step involves the ethylation of the compound using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: N-oxides of the pyrimidine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases due to its ability to interact with biological targets.
Biological Research: It is used as a tool compound to study the mechanisms of action of various biological pathways and to identify potential drug targets.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine
- N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidin-4-amine
- N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidin-4-amine
Uniqueness
N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine rings and the presence of both ethyl and methyl groups
Properties
IUPAC Name |
N-ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-4-14-11-19-16(20-12-14)23-6-8-24(9-7-23)17-21-13(3)10-15(22-17)18-5-2/h10-12H,4-9H2,1-3H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQJKAUZPAWFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=CC(=N3)NCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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